molecular formula C11H20N2O4 B593913 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid CAS No. 1214824-64-2

1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid

Cat. No.: B593913
CAS No.: 1214824-64-2
M. Wt: 244.291
InChI Key: OUSYNRPMPAVSRQ-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid is a chemical compound that belongs to the class of diazepanes. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is of interest due to its applications in various fields, including organic synthesis, medicinal chemistry, and materials science.

Scientific Research Applications

1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action for the Boc group involves the addition of the group to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Future Directions

The future directions for the use of the Boc group in organic synthesis are promising. The Boc group is widely used in the synthesis of peptides and other organic compounds. The development of new methods for the addition and removal of the Boc group could lead to more efficient and environmentally friendly synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid typically involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group. One common method is the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and reduced waste generation .

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, which can be further functionalized in subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

    1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid: Characterized by the presence of a Boc group.

    1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid.

    1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylate: Contains a carboxylate group.

Uniqueness

This compound is unique due to its specific combination of a diazepane ring and a Boc-protected amine group. This combination provides stability during synthetic processes and allows for selective deprotection under mild conditions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-4-8(9(14)15)12-5-7-13/h8,12H,4-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSYNRPMPAVSRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(NCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672108
Record name 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214824-64-2
Record name 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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